molecular formula C12H9F3N4O2 B7589798 N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B7589798
M. Wt: 298.22 g/mol
InChI Key: GNRVNXMZFIOLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine, also known as NTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine exerts its biological effects by inhibiting the activity of certain enzymes and proteins. Specifically, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to inhibit the activity of protein kinases, which play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has also been shown to inhibit the activity of histone deacetylases, which regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine vary depending on the specific biological system being studied. In cancer cells, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to induce apoptosis and inhibit cell proliferation. In the central nervous system, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have neuroprotective effects and improve cognitive function. In the cardiovascular system, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to reduce inflammation and improve vascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine in lab experiments is its high potency and selectivity for its target enzymes and proteins. Additionally, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is its potential toxicity, which can vary depending on the specific biological system being studied.

Future Directions

There are several future directions for the study of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine. One potential direction is the development of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the use of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine as a tool to study the structure and function of specific proteins and enzymes. Additionally, further research is needed to fully understand the potential toxicity of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine and its effects on different biological systems.

Synthesis Methods

The synthesis of N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 3-nitrobenzyl chloride with 4-(trifluoromethyl)pyrimidin-2-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine in high purity.

Scientific Research Applications

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In biochemistry, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)10-4-5-16-11(18-10)17-7-8-2-1-3-9(6-8)19(20)21/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVNXMZFIOLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

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